molecular formula C9H8F2O2S B2651532 3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid CAS No. 863667-96-3

3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid

Cat. No.: B2651532
CAS No.: 863667-96-3
M. Wt: 218.22
InChI Key: OVLZSACZPZEUGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C9H8F2O2S It is characterized by the presence of a difluorophenyl group attached to a sulfanylpropanoic acid moiety

Preparation Methods

The synthesis of 3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid typically involves the reaction of 3,4-difluorothiophenol with a suitable propanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve more scalable processes, including continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of sulfanyl-containing compounds is beneficial.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions, influencing the compound’s overall activity. Pathways involved may include modulation of oxidative stress and inhibition of specific enzymatic activities .

Comparison with Similar Compounds

3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid can be compared with other similar compounds, such as:

    3-[(3,4-Dichlorophenyl)sulfanyl]propanoic acid: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.

    3-[(3,4-Difluorophenyl)thio]propanoic acid: Similar structure but with a thioether linkage, affecting its chemical stability and reactivity.

    3-[(3,4-Difluorophenyl)sulfanyl]butanoic acid:

Properties

IUPAC Name

3-(3,4-difluorophenyl)sulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2S/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLZSACZPZEUGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCCC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.